Positional Isomer Potency Comparison: 6-Substituted vs. 7-Substituted Tetrahydroisoquinolines at Orexin 1 Receptor
A systematic structure-activity relationship (SAR) study comparing 6- and 7-substituted tetrahydroisoquinolines revealed that 7-substituted analogs are potent antagonists of the orexin 1 (OX1) receptor, while 6-substituted analogs are generally inactive. A representative 6-amino compound bearing an ester group (26a) exhibited a Ke value of 427 nM, whereas the 7-substituted comparator 10c demonstrated a Ke value of 23.7 nM [1]. This 18-fold difference in potency underscores the critical importance of amino group positioning for target engagement and therapeutic potential.
| Evidence Dimension | OX1 receptor antagonism potency (Ke) |
|---|---|
| Target Compound Data | 427 nM (6-amino tetrahydroisoquinoline analog 26a) |
| Comparator Or Baseline | 23.7 nM (7-substituted tetrahydroisoquinoline analog 10c) |
| Quantified Difference | 18-fold lower potency for the 6-substituted analog |
| Conditions | In vitro functional antagonism assay using CHO cells expressing human OX1 receptor; calcium mobilization measured |
Why This Matters
This data directly informs procurement decisions by quantifying the functional consequence of amino group positional isomerism, preventing the selection of an inactive 6-isomer when OX1 receptor antagonism is the intended application.
- [1] Perrey DA, et al. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Bioorg Med Chem. 2015;23(17):5709-5724. View Source
